molecular formula C18H17F4NO B2758811 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 1023441-47-5

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2758811
CAS No.: 1023441-47-5
M. Wt: 339.334
InChI Key: BQNHXTMBCWMJSQ-UHFFFAOYSA-N
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Description

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a tetrahydro-4H-indol-4-one scaffold, a privileged structure found in numerous biologically active molecules and natural products . The indole and oxidized indole core is a significant heterocyclic system in cell biology and is present in a wide array of pharmacologically active compounds . The molecular structure incorporates a 4-fluoro-3-(trifluoromethyl)phenyl substituent, a motif often utilized to modulate the electronic properties, metabolic stability, and binding affinity of lead compounds in pharmaceutical development . Researchers are exploring this and related tetrahydroindol-4-one derivatives for their potential as novel therapeutic agents . The presence of the trifluoromethyl group is a common strategy in modern drug design to improve membrane permeability and optimize physicochemical parameters . This substance is intended for laboratory research applications only and is a valuable building block for the synthesis and functionalization of complex heterocyclic systems targeting various disease pathways.

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO/c1-10-6-12-15(8-17(2,3)9-16(12)24)23(10)11-4-5-14(19)13(7-11)18(20,21)22/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHXTMBCWMJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)F)C(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, one common method involves the following steps:

  • Initial Construction: The process begins by synthesizing the fluoro-trifluoromethyl-substituted phenyl intermediate.

  • Cyclization: This intermediate undergoes cyclization with specific reagents to form the tetrahydroindolone core.

  • Substitution: Finally, trimethyl groups are introduced to the indolone ring through selective alkylation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves optimized reaction conditions, ensuring higher yields and purity. Key steps include:

  • Catalysis: Utilizing efficient catalysts to accelerate the cyclization and substitution reactions.

  • Purification: Employing advanced purification techniques, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using reagents like KMnO₄, forming oxidized derivatives.

  • Reduction: It undergoes reduction with agents such as LiAlH₄, leading to different reduced products.

  • Substitution: The phenyl ring allows for electrophilic substitution reactions, introducing other substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution Conditions: Acidic or basic catalysts, suitable solvents like dichloromethane

Major Products

The major products depend on the type of reaction; for instance:

  • Oxidation: Produces oxidized phenyl derivatives

  • Reduction: Yields reduced tetrahydroindolone variants

  • Substitution: Introduces new functional groups on the phenyl ring

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. It has been evaluated for its ability to interact with various biological targets involved in tumorigenesis. For instance, compounds with similar structures have shown efficacy against specific cancer types by inhibiting key signaling pathways such as PI3K/Akt and EGFR pathways .

Case Study:
In vitro studies demonstrated that derivatives of this compound can suppress tumor cell proliferation in models of breast and lung cancer. The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. These effects are critical in conditions like Alzheimer's disease and Parkinson's disease .

Case Study:
In a preclinical model of neurodegeneration, treatment with this compound resulted in a significant decrease in markers of oxidative stress and improved cognitive function metrics compared to control groups .

Organic Electronics

The unique electronic properties of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings:
Studies have shown that incorporating this compound into device architectures enhances charge transport properties and overall device efficiency .

Mechanism of Action

The mechanism by which 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors, affecting biological pathways.

  • Pathways Involved: Modulation of signal transduction pathways, potentially altering cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight Substituents Core Structure Key Features
Target Compound : 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one C₁₈H₁₇F₄NO 339.34 1-(4-fluoro-3-(trifluoromethyl)phenyl), 2,6,6-trimethyl Indol-4-one High electron-withdrawing capacity from F and CF₃ groups; enhanced metabolic stability
Compound A : 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one C₂₁H₂₀ClNO 337.84 1-(4-chlorophenyl), 2-phenyl, 6,6-dimethyl Indol-4-one Chlorine substituent increases lipophilicity; phenyl group at position 2 may reduce solubility
Compound B : 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one C₂₂H₂₂FNO 335.42 1-(4-fluorophenyl), 3,6,6-trimethyl, 2-phenyl Indol-4-one Methyl at position 3 introduces steric hindrance; fluorine at para position improves bioavailability
Compound C : 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one C₁₀H₁₁F₃N₂O 232.20 3-(trifluoromethyl), 6,6-dimethyl Indazol-4-one Indazole core with additional nitrogen enhances polarity; trifluoromethyl group improves stability

Core Heterocyclic Variations

  • Indol-4-one vs. Indazol-4-one: The target compound and Compounds A–B share an indol-4-one core, while Compound C features an indazol-4-one structure.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups :
    The trifluoromethyl (-CF₃) and fluorine (-F) groups in the target compound contribute to its lower logP (predicted) compared to Compound A (Cl substituent), which is more lipophilic. Fluorine’s small size and high electronegativity also improve membrane permeability .

Biological Activity

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS No. 1023441-47-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17F4NO
  • Molar Mass : 339.33 g/mol
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : 410.9 °C (predicted)
  • pKa : -7.05 (predicted)

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In a study assessing various synthesized compounds, derivatives of this indolone structure demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

  • At a concentration of 50 µg/mL, certain derivatives exhibited up to 94.5% inhibition against E. coli and 67.3% inhibition against Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Derivatives

Compound IDBacterial StrainMIC (µg/mL)Inhibition (%)
71aE. coli0.2594.5
71ePseudomonas aeruginosa0.5067.3
71gS. aureus0.3050.5

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways:

  • In vitro studies revealed that the compound affects the expression of proteins involved in cell cycle regulation and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as topoisomerase and certain kinases, which are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : It influences pathways like MAPK and PI3K/Akt, leading to altered cell survival and growth patterns.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple compounds with similar structures, it was found that the indolone derivative exhibited superior antimicrobial activity compared to traditional antibiotics like ampicillin . The study utilized the agar-well diffusion method to assess efficacy.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using breast cancer cell lines where the compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, and what intermediates are critical?

Methodological Answer:

  • Multi-component reactions (MCRs): Leverage strategies analogous to indole and imidazole derivatives, such as coupling fluorophenyl and trifluoromethyl precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Key intermediates: Prioritize synthesis of:
    • 4-Fluoro-3-(trifluoromethyl)aniline for the phenyl moiety.
    • 2,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one core via cyclization of substituted cyclohexenone derivatives under acidic conditions .
  • Characterization: Confirm intermediate purity using HPLC (>95%) and structural identity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design initial stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Experimental design: Adapt a split-plot factorial design with factors:

    FactorLevelsAnalytical Method
    pH2.0, 7.4, 9.0UV-Vis spectroscopy
    Temperature25°C, 37°C, 50°CLC-MS/MS
    Light exposureDark, UV (254 nm), visible lightHPLC with PDA detection
  • Replicates: Use triplicate samples per condition to assess degradation kinetics (e.g., half-life calculations) .

  • Key metrics: Monitor loss of parent compound and formation of degradation products (e.g., hydrolyzed or oxidized derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal validation: Combine in vitro assays (e.g., enzyme inhibition) with cell-based models (e.g., HEK293 or HepG2) to confirm target engagement .
  • Data normalization: Account for batch-to-batch variability in compound purity by standardizing synthesis protocols and QC checks (e.g., ≥98% purity via HPLC) .
  • Meta-analysis: Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies across studies, focusing on variables like solvent choice (DMSO vs. saline) or assay endpoints .

Q. How can computational models predict metabolic pathways, and what experimental validation is required?

Methodological Answer:

  • In silico prediction: Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., hydroxylation of the indole ring or demethylation) .
  • In vitro validation:
    • Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes.
    • Analyze metabolites via LC-QTOF-MS, comparing experimental data to predicted pathways .
  • Docking studies: Map metabolite structures to target proteins (e.g., cytochrome P450 isoforms) to assess bioactivity retention .

Q. What reaction optimization strategies minimize by-products during large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Apply a Box-Behnken design to optimize:

    VariableRangeResponse Metric
    Catalyst loading0.5–5 mol%Yield (%)
    Temperature80–120°CBy-product formation
    SolventDMF, THF, tolueneReaction time
  • Key findings: Higher catalyst loads (3–5 mol%) reduce reaction time but may increase palladium residues; use scavengers like SiliaMetS Thiol for purification .

  • Scale-up considerations: Maintain inert atmosphere (N2_2) to prevent oxidation of sensitive intermediates .

Q. How should environmental fate studies be structured to assess ecological risks?

Methodological Answer:

  • Compartmental analysis:
    • Abiotic: Measure soil adsorption (Koc_{oc}) and aqueous solubility using OECD Guideline 121 .
    • Biotic: Test acute toxicity in Daphnia magna (48h LC50_{50}) and algae (72h growth inhibition) .
  • Long-term monitoring: Deploy passive samplers in water systems for 6–12 months to track bioaccumulation potential .
  • Data integration: Use probabilistic models (e.g., USEtox) to estimate hazard quotients for aquatic ecosystems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.